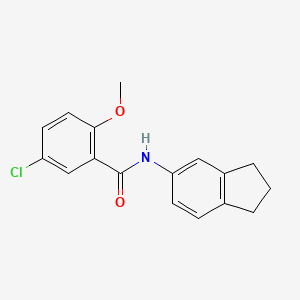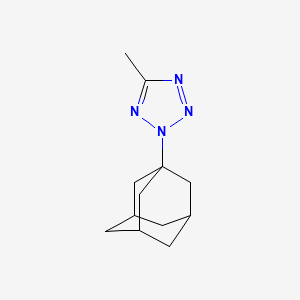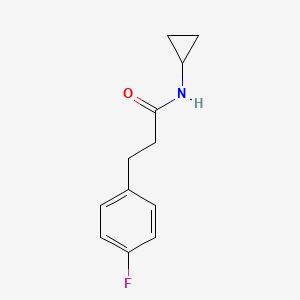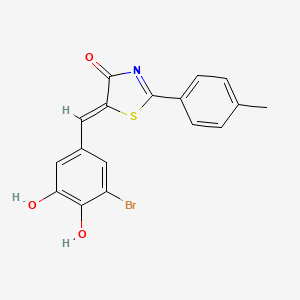
1-(4-propoxybenzoyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-propoxybenzoyl)azepane is a chemical compound that belongs to the family of azepane derivatives. It has been the subject of scientific research due to its potential for various applications in the field of medicine and pharmacology.
Mechanism of Action
The exact mechanism of action of 1-(4-propoxybenzoyl)azepane is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate. This modulation results in a decrease in neuronal excitability, leading to the observed anticonvulsant and anxiolytic activities.
Biochemical and Physiological Effects:
Studies have shown that this compound can significantly reduce blood pressure in hypertensive animal models. It has also been found to exhibit potent anti-inflammatory activity, which is attributed to its ability to inhibit the production of pro-inflammatory cytokines. Furthermore, it has been shown to possess antioxidant activity, which can help protect against oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-propoxybenzoyl)azepane is its relatively low toxicity, making it a safe compound to use in preclinical studies. However, its low solubility in water can limit its application in certain experiments. Moreover, its mode of action is not fully understood, which can make it challenging to design experiments to elucidate its mechanism of action.
Future Directions
There are several potential future directions for the study of 1-(4-propoxybenzoyl)azepane. One area of interest is its potential as a therapeutic agent for epilepsy and anxiety disorders. Further studies are needed to determine its efficacy and safety in clinical trials. Additionally, its antioxidant and anti-inflammatory activities make it a potential candidate for the treatment of various diseases associated with oxidative stress and inflammation. Further research is needed to investigate its potential in these areas. Finally, its low toxicity and ease of synthesis make it a promising candidate for the development of new derivatives with improved pharmacological properties.
Conclusion:
This compound is a chemical compound that has shown potential for various applications in the field of medicine and pharmacology. Its antihypertensive, anti-inflammatory, anticonvulsant, and anxiolytic activities make it a promising candidate for the treatment of various diseases. However, further research is needed to fully elucidate its mechanism of action and determine its efficacy and safety in clinical trials.
Synthesis Methods
The synthesis of 1-(4-propoxybenzoyl)azepane involves the reaction of 4-propoxybenzoyl chloride with azepane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification.
Scientific Research Applications
1-(4-propoxybenzoyl)azepane has been extensively studied for its potential as a therapeutic agent for various diseases. It has been found to exhibit significant antihypertensive and anti-inflammatory activities in preclinical studies. Moreover, it has been shown to possess potent anticonvulsant and anxiolytic activities, making it a potential candidate for the treatment of epilepsy and anxiety disorders.
properties
IUPAC Name |
azepan-1-yl-(4-propoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-2-13-19-15-9-7-14(8-10-15)16(18)17-11-5-3-4-6-12-17/h7-10H,2-6,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYSNBONXLWWKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyl-N-{2-[(trifluoroacetyl)amino]ethyl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B5351481.png)
![2-butyl-6-{3-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5351491.png)
![2-cyclohexyl-7-[3-(trifluoromethoxy)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5351496.png)

![3-[(2-butylpyrrolidin-1-yl)carbonyl]-5-(phenoxymethyl)-1H-pyrazole](/img/structure/B5351518.png)
![N-cyclopropyl-1'-[4-(trifluoromethyl)pyridin-2-yl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5351528.png)
![4-[4-(4-benzoyl-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5351535.png)
![{2-[2-(3,4-dichlorophenyl)-4-morpholinyl]-2-oxoethyl}methylamine hydrochloride](/img/structure/B5351536.png)
![4-bromo-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5351551.png)
![1-ethyl-N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5351556.png)
![4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]morpholine](/img/structure/B5351559.png)
